Propane sultone

Description

Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2024)

1,3-Propane sultone is a sultone.

1,3-Propane sultone is used as a chemical intermediate. No information is available on the acute (short- term), chronic (long-term), reproductive, developmental, and carcinogenic effects of 1,3-propane sultone in humans. In rodents exposed to 1,3-propane sultone via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed. Leukemia, and tumors of the ear duct, small intestine, kidneys, lung, mammary gland, uterus, and skin have been reported in rodents exposed via gavage, injection, or dermal contact. The International Agency for Research on Cancer (IARC) has classified 1,3-propane sultone as a Group 2B, possible human carcinogen.

Propanesultone is a synthetic, colorless liquid or white crystalline solid that is readily soluble in water and many organic solvents such as ketones, esters and aromatic hydrocarbons. 1,3-propanesultone is used as a chemical intermediate in the production of detergents, dyes, lathering agents, bacteriostats, fungicides, insecticides, cation-exchange resins, corrosion inhibitors and vulcanization accelerators. When heated to decomposition, it emits toxic fumes of sulfur oxides. Humans are potentially exposed to residues of 1,3-propane sultone when using products manufactured from this compound. The primary routes of potential human exposure to 1,3-propane sultone are ingestion and inhalation. Contact with this chemical can cause mild irritation of the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)

sultone is usually defined as a derivative of 1,8-naphtholsulfonic acid; structure

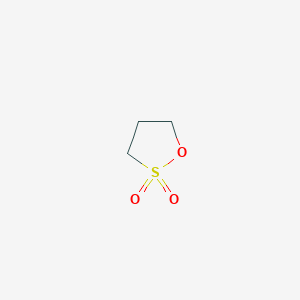

Structure

3D Structure

Properties

IUPAC Name |

oxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSPGSAQUIYDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021195 | |

| Record name | 1,3-Propane sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2022), White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH], WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.] | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180 °C at 0.039 atm. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NIOSH, 2023), Flash point > 235 °F, >110 °C, >235 °F | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 % (NIOSH, 2023), READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS, INSOL IN ALIPHATIC HYDROCARBONS, SOL IN WATER (100 G/L), Solubility in water, g/100ml: 10 (moderate), 10% | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.39 (NIOSH, 2023) - Denser than water; will sink, SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C, Density (at 25 °C): 1.392 g/cm³, 1.39 | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Propane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ OR WHITE CRYSTALS, White, crystalline solid or a colorless liquid (above 86 degrees F). | |

CAS No. |

1120-71-4 | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane sultone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propane sultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane sultone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Oxathiolane, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propane sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-propanesultone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6NTK7VJX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Oxathiolane 2,2-dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RP52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

86 °F (NIOSH, 2023), 31 °C, 86 °F | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propane sultone (1,2-oxathiolane-2,2-dioxide) is a cyclic sulfonate ester of significant interest in chemical synthesis due to its potent ability to introduce a sulfopropyl group into a wide array of molecules. This guide provides a comprehensive overview of the chemical properties and reactivity of 1,3-propane sultone, with a focus on its applications in research and drug development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a thorough summary of its physical and chemical characteristics. Particular attention is given to its role as a powerful alkylating agent. Due to its hazardous nature, appropriate safety and handling procedures are also emphasized.

Chemical and Physical Properties

1,3-Propane sultone is a white crystalline solid or a colorless liquid at temperatures above 30-33°C.[1][2] It is soluble in many organic solvents and slightly soluble in water.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₆O₃S | [1] |

| Molecular Weight | 122.14 g/mol | |

| Appearance | White crystalline solid or colorless liquid | |

| Melting Point | 30-33 °C | |

| Boiling Point | 180 °C at 30 mmHg | |

| Density | 1.392 g/mL at 25 °C | |

| Solubility in water | 100 g/L | |

| Solubility in organic solvents | Readily soluble in ketones, esters, and aromatic hydrocarbons; insoluble in aliphatic hydrocarbons. | |

| logP | -0.28 | |

| Stability | Stable, but moisture sensitive. Incompatible with strong oxidizing agents, strong acids, and strong bases. |

Reactivity and Reaction Mechanisms

The high reactivity of 1,3-propane sultone stems from the strained four-membered ring structure of the sultone, which makes it an excellent electrophile. It readily undergoes nucleophilic attack, leading to ring-opening and the formation of a sulfopropylated product. This reactivity is the basis for its primary application as a sulfopropylating agent.

General Reaction with Nucleophiles

1,3-Propane sultone reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom adjacent to the oxygen atom in the ring, leading to the opening of the sultone ring and the formation of a stable sulfonate salt.

Experimental Protocols

Safety Precaution: 1,3-Propane sultone is a suspected carcinogen and a potent alkylating agent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Synthesis of 1,3-Propane Sultone

A common method for the synthesis of 1,3-propane sultone involves the cyclization of 3-hydroxypropanesulfonic acid.

Materials:

-

Allyl alcohol

-

Sodium bisulfite

-

Sulfuric acid (concentrated)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium bisulfite in water. Add allyl alcohol dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature below 50 °C. After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours.

-

Acidification and Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated sulfuric acid until the pH is strongly acidic (pH < 1). This will generate 3-hydroxypropanesulfonic acid. Heat the acidified mixture under vacuum. 1,3-Propane sultone will distill as a colorless oil.

-

Purification: Collect the distillate and dry it over anhydrous sodium sulfate. The product can be further purified by vacuum distillation.

General Protocol for N-Alkylation of Primary Amines

This protocol describes a general procedure for the sulfopropylation of a primary amine.

Materials:

-

Primary amine

-

1,3-Propane sultone

-

Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

-

Base (e.g., potassium carbonate or triethylamine)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the chosen anhydrous solvent.

-

Add the base to the solution (typically 1.1 to 1.5 equivalents).

-

Add 1,3-propane sultone (1.0 to 1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Protocol for O-Alkylation of Alcohols

This protocol provides a general method for the sulfopropylation of an alcohol.

Materials:

-

Alcohol

-

1,3-Propane sultone

-

Anhydrous solvent (e.g., THF or dioxane)

-

Strong base (e.g., sodium hydride or potassium tert-butoxide)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

-

Carefully add the strong base (typically 1.1 equivalents) to the solution at 0 °C. Allow the mixture to stir for 30 minutes to form the alkoxide.

-

Add 1,3-propane sultone (1.0 to 1.2 equivalents) to the mixture at 0 °C and then allow the reaction to warm to room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Applications in Research and Drug Development

The primary utility of 1,3-propane sultone lies in its ability to introduce a sulfopropyl group, which can impart desirable properties to molecules, such as increased water solubility and an anionic charge.

-

Synthesis of Surfactants and Detergents: The reaction of 1,3-propane sultone with long-chain alcohols or amines produces anionic surfactants.

-

Modification of Polymers: It is used to functionalize polymers to create ion-exchange resins or to modify the surface properties of materials.

-

Drug Development: In drug development, the introduction of a sulfonate group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability.

-

Lithium-Ion Batteries: 1,3-Propane sultone is used as an electrolyte additive in lithium-ion batteries to improve their performance and stability.

Workflow for Polymer Functionalization

The functionalization of polymers with 1,3-propane sultone is a common application to modify their properties. The following diagram illustrates a typical workflow for the sulfopropylation of a polymer containing nucleophilic functional groups (e.g., hydroxyl or amine groups).

Safety and Handling

1,3-Propane sultone is classified as a suspected human carcinogen and is a potent alkylating agent that can cause severe skin and eye irritation. It is also toxic if inhaled or ingested. Therefore, strict safety precautions must be observed when handling this compound.

-

Engineering Controls: Always handle 1,3-propane sultone in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. It is moisture-sensitive and should be stored under an inert atmosphere if possible.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Propane sultone is a highly reactive and versatile reagent for the introduction of the sulfopropyl group into a variety of molecules. Its utility in synthesizing surfactants, modifying polymers, and as an electrolyte additive highlights its importance in both industrial and research settings. For researchers and professionals in drug development, its ability to enhance the aqueous solubility of compounds is of particular interest. However, its significant toxicity and carcinogenicity necessitate strict adherence to safety protocols during its handling and use. The experimental procedures and data presented in this guide are intended to provide a solid foundation for the safe and effective use of 1,3-propane sultone in the laboratory.

References

Synthesis of 1,3-Propane Sultone from Allyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

1,3-Propane sultone is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, electroplating, and lithium-ion batteries.[1][2] Its utility stems from its function as a sulfopropylating agent, capable of introducing sulfonic acid groups into a range of molecules to modify their properties, such as enhancing water solubility.[1][2] The primary and most established industrial synthesis route begins with allyl alcohol. This technical guide provides an in-depth overview of this synthesis, detailing the reaction pathway, comprehensive experimental protocols, and critical safety considerations. All quantitative data is summarized for clarity, and key processes are visualized through logical diagrams.

Reaction Pathway and Mechanism

The synthesis of 1,3-propane sultone from allyl alcohol is a multi-step process. The overall transformation can be summarized in two primary stages:

-

Sulfonation of Allyl Alcohol : The process begins with the reaction of allyl alcohol with sodium bisulfite. This is typically a free-radical addition reaction that forms the intermediate, sodium 3-hydroxypropane-1-sulfonate.[3]

-

Acidification and Cyclodehydration : The intermediate sodium salt is then acidified, usually with a strong mineral acid like hydrochloric acid, to produce 3-hydroxypropanesulfonic acid. This acid undergoes a final intramolecular dehydration (cyclization) under heat and reduced pressure to yield the final product, 1,3-propane sultone. This cyclization is an intramolecular esterification where the hydroxyl group attacks the sulfonic acid moiety, eliminating a water molecule to form the stable five-membered cyclic sultone ring.

Caption: Overall reaction pathway for the synthesis of 1,3-propane sultone.

Experimental Protocols

The following protocols are based on established laboratory and patented industrial methods.

Protocol 1: Synthesis of 3-Hydroxy-1-propanesulfonic Acid

This first stage involves the formation of the sulfonic acid intermediate from allyl alcohol.

Materials and Reagents:

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Sodium bisulfite (NaHSO₃)

-

Allyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

Azo diisobutyl nitrile (AIBN) - Catalyst

-

n-Butanol - Extraction solvent

Procedure:

-

Charging the Reactor: In a suitable reactor under ambient temperature, add sodium sulfite, sodium bisulfite, and allyl alcohol.

-

pH Adjustment: Carefully adjust the pH of the mixture to a range of 5.0 to 5.5 using concentrated hydrochloric acid.

-

Catalysis and Reaction: Induce the reaction using infrared radiation and add azo diisobutyl nitrile as a catalyst. Allow the reaction to proceed for 2 to 3 hours.

-

Acidification: Following the initial reaction, add concentrated hydrochloric acid and heat the mixture to between 85°C and 90°C for an additional 2 to 3 hours.

-

Purification: Filter the resulting mixture to remove the generated salt precipitate.

-

Extraction: Add n-butanol to the filtrate to perform an extraction separation. The organic layer containing the desired 3-hydroxy-1-propanesulfonic acid is collected for the next stage.

Protocol 2: Cyclodehydration to 1,3-Propane Sultone

This final stage converts the sulfonic acid intermediate into the target sultone.

Materials and Reagents:

-

3-hydroxy-1-propanesulfonic acid (from Protocol 1)

-

Pyridinium (B92312) p-toluenesulfonate - Catalyst

-

Zeolites - Catalyst

-

Calcium oxide (CaO) - For purification

Procedure:

-

Catalyst Addition: To the 3-hydroxy-1-propanesulfonic acid, add pyridinium p-toluenesulfonate and zeolites.

-

Dehydration Reaction: Heat the mixture to a temperature between 50°C and 60°C for 2 to 3 hours to facilitate the dehydration and cyclization reaction.

-

Distillation: Subject the reaction mixture to distillation. Collect the fraction that distills between 147°C and 149°C.

-

Final Purification: Add calcium oxide to the collected fraction and heat at reflux for 1 to 2 hours. This step helps to remove impurities. The resulting product is high-purity 1,3-propane sultone.

Caption: Experimental workflow for the synthesis of 1,3-propane sultone.

Quantitative Data Summary

For ease of reference, key quantitative data related to the compound and its synthesis are presented below.

Table 1: Physicochemical Properties of 1,3-Propane Sultone

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₃S |

| Molecular Weight | 122.14 g/mol |

| Appearance | White crystalline solid or colorless liquid |

| Melting Point | 31 °C (88 °F) |

| Boiling Point | 112 °C @ 1.4 mmHg |

| Density | 1.392 g/cm³ (at 25°C) |

| Solubility in Water | 10 g/100 mL (moderate) |

Table 2: Synthesis Parameters and Yield

| Parameter | Value / Condition |

|---|---|

| Intermediate Synthesis pH | 5.0 - 5.5 |

| Intermediate Synthesis Temp. | 85 - 90 °C |

| Dehydration Reaction Temp. | 50 - 60 °C |

| Typical Yield | Up to 95% |

| Purity (Post-purification) | >99.9% |

Critical Safety and Handling Precautions

WARNING: 1,3-Propane sultone is classified as a carcinogen and is toxic. Extreme caution and strict adherence to safety protocols are mandatory when handling this compound.

-

Engineering Controls: All work involving 1,3-propane sultone must be performed in a designated area, within a certified chemical fume hood or glovebox to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a full-face shield.

-

Handling: Avoid all personal contact, including skin contact and inhalation. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store 1,3-propane sultone in a cool, dry, well-ventilated area in a tightly sealed container. It should be stored locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Spills and Waste Disposal: For minor spills, use dry cleanup procedures and avoid generating dust. For major spills, evacuate the area. All contaminated waste must be collected in specifically designated, labeled hazardous waste containers for proper disposal according to local regulations.

Caption: Logical workflow for the safe handling of 1,3-propane sultone.

Purification

Achieving high purity is often critical, especially for applications like lithium-ion battery electrolytes where purity of >99.9% is required. Beyond the distillation and reflux with calcium oxide described in the protocol, industrial purification often involves:

-

Fractional Distillation: Repeated distillation under high vacuum can effectively separate the sultone from impurities.

-

Melt Crystallization: This technique involves cooling the crude 1,3-propane sultone to induce crystallization. The purified crystals are then separated from the remaining liquid (raffinate), which contains a higher concentration of impurities.

Conclusion

The synthesis of 1,3-propane sultone from allyl alcohol is a well-established and high-yield industrial process. The reaction proceeds through the formation of a 3-hydroxypropanesulfonic acid intermediate, followed by a cyclodehydration step. While the synthesis is efficient, the highly toxic and carcinogenic nature of the final product necessitates stringent safety protocols and specialized handling procedures. Researchers and professionals working with this compound must prioritize safety through proper engineering controls, personal protective equipment, and waste management.

References

Physical properties of 1,3-propane sultone

An In-depth Technical Guide to the Physical Properties of 1,3-Propane Sultone

Introduction

1,3-Propane sultone (CAS No. 1120-71-4) is a cyclic sulfonate ester, a class of organosulfur compounds known as sultones.[1][2] It presents as a white crystalline solid or a colorless to light yellow liquid at or above its melting point.[3][4][5] This compound is utilized as a chemical intermediate to introduce the sulfopropyl group into molecules, which can confer water solubility and an anionic character. Its applications are found in the synthesis of specialized surfactants, dyes, polymers, and as an electrolyte additive in lithium-ion batteries to improve performance and stability. Due to its nature as an activated ester, it is a potent alkylating agent and is classified as toxic, carcinogenic, mutagenic, and teratogenic. This guide provides a detailed overview of its core physical properties for researchers, scientists, and professionals in drug development.

Quantitative Physical and Chemical Properties

The physical characteristics of 1,3-propane sultone are summarized below. These properties are crucial for its handling, application in synthesis, and for safety considerations.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₃S | |

| Molecular Weight | 122.14 g/mol | |

| Appearance | White crystalline solid or colorless/light yellow liquid | |

| Odor | Foul odor upon melting | |

| Melting Point | 30-33 °C (86-91.4 °F) | |

| Boiling Point | 180 °C @ 30 mmHg (40 hPa) | |

| 112 °C @ 1.4 mmHg | ||

| 297.6 °C @ 760 mmHg | ||

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.27 mmHg @ 25 °C | |

| 0.003 hPa @ 20 °C |

Physicochemical Properties

| Property | Value | Source(s) |

| Density | 1.392 g/mL @ 25 °C | |

| 1.392 g/cm³ @ 40 °C | ||

| Refractive Index | 1.450 @ 40 °C | |

| 1.4585 @ 25 °C | ||

| Water Solubility | 100 g/L; hydrolyzes slowly | |

| Partition Coefficient (log Pow) | -0.28 to -0.52 |

Solubility Profile

| Solvent Type | Solubility | Source(s) |

| Water | Soluble (100 g/L) | |

| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble | |

| Aromatic Hydrocarbons | Readily Soluble | |

| Ketones (e.g., Acetone) | Readily Soluble | |

| Esters (e.g., Ethyl Acetate) | Readily Soluble | |

| Alcohols (e.g., Ethanol) | Soluble | |

| Ethers (e.g., Diethyl Ether, THF) | Soluble | |

| Other (e.g., Chloroform, DMF) | Soluble |

Experimental Protocols for Property Determination

The determination of physical properties for compounds like 1,3-propane sultone follows established laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental property used for identification and purity assessment.

-

Sample Preparation: A small amount of the solid 1,3-propane sultone is finely crushed into a powder. This powder is then packed into a capillary tube to a height of a few millimeters.

-

Apparatus: A calibrated melting point apparatus is used. This device consists of a heating block or oil bath, a thermometer or temperature probe, and a viewing lens.

-

Procedure: The capillary tube containing the sample is placed into the heating block of the apparatus. The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

The boiling point provides insight into the volatility of a substance. The distillation method is suitable when a sufficient quantity of the liquid is available.

-

Apparatus Setup: A simple distillation apparatus is assembled, which includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The apparatus should be placed in a fume hood due to the compound's toxicity.

-

Sample and Heating: Approximately 5-10 mL of liquid 1,3-propane sultone is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is then gently heated.

-

Temperature Measurement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This ensures the measurement of the vapor temperature as it passes into the condenser, not the temperature of the superheated liquid.

-

Data Recording: As the liquid boils, its vapor travels up into the distillation head. The temperature will rise and then stabilize. This stable temperature, observed while the vapor is actively condensing and dripping into the receiving flask, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Solubility Determination (Qualitative)

This protocol determines the solubility of 1,3-propane sultone in various solvents.

-

Preparation: A series of clean, dry test tubes are prepared, one for each solvent to be tested (e.g., water, hexane, ethanol, toluene).

-

Procedure: Approximately 0.5 mL of the chosen solvent is added to a test tube. To this, a small, measured amount (e.g., 20-30 mg) of 1,3-propane sultone is added.

-

Observation: The mixture is agitated or vortexed to facilitate dissolution. The sample is observed to determine if it is soluble (the solid completely disappears), partially soluble (some solid remains), or insoluble (the solid does not appear to dissolve at all).

-

Note on Reactivity: When testing solubility in water, it is important to note that 1,3-propane sultone reacts slowly with water to form 3-hydroxypropanesulfonic acid. This hydrolysis can be accelerated by the presence of acid.

Visualizations

Logical Relationships of Physical Properties

The following diagram illustrates the core physical properties associated with 1,3-propane sultone.

Experimental Workflow: Boiling Point Determination

This diagram outlines the general workflow for determining the boiling point of a liquid compound using the distillation method.

References

- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 2. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 3. Propane sultone | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Propane Sultone: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Cyclic Sulfonate Ester

Introduction

1,3-Propane sultone (PS) is a cyclic sulfonate ester, recognized for its high reactivity as an alkylating agent.[1][2] This reactivity makes it a valuable intermediate in a multitude of chemical syntheses, enabling the introduction of a sulfopropyl group into various molecules.[3] Its applications are extensive, ranging from a key component in the synthesis of pharmaceuticals and specialty surfactants, such as CHAPS, to a crucial additive in the electrolyte of lithium-ion batteries.[4][5] This guide provides a detailed overview of propane (B168953) sultone, tailored for researchers, scientists, and professionals in drug development, with a focus on its synthesis, chemical properties, mechanisms of action, and experimental protocols. Despite its utility, it is imperative to note that 1,3-propane sultone is classified as a toxic, carcinogenic, mutagenic, and teratogenic compound and must be handled with extreme caution.[4][6]

Physicochemical Properties

Propane sultone is a colorless, crystalline solid at room temperature with a characteristic unpleasant odor.[2] It is soluble in water and many organic solvents. Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆O₃S | [7] |

| Molecular Weight | 122.14 g/mol | [7] |

| Melting Point | 31-33 °C | [1] |

| Boiling Point | 112 °C at 1.4 mmHg | [1] |

| Density | 1.39 g/cm³ | [1] |

| Refractive Index | 1.450 @ 40 °C/D | [8] |

Synthesis of 1,3-Propane Sultone

Several synthetic routes to 1,3-propane sultone have been developed, with the choice of method often depending on the availability of starting materials and desired scale. High yields, often exceeding 90%, have been reported for various methods.[9][10]

Synthesis Data

| Starting Material(s) | Key Reagents | Reported Yield | Purity | References |

| Sodium 3-hydroxypropane-1-sulfonate | Strong acid (e.g., HCl, H₂SO₄) | ~95% | >99% (post-distillation) | [1] |

| Allyl alcohol | Sodium bisulfite, Sodium sulfite | up to 95% | >99% | [9][11] |

| Allyl chloride | Sodium metabisulfite, Sulfuric acid | 80-83% | ≥99% | [12] |

| 1,3-Dichloropropane | Sulfur dioxide, Sodium hypochlorite | ~70% | 99.992% | [13] |

Experimental Protocols

Protocol 1: Synthesis from Sodium 3-hydroxypropane-1-sulfonate [1]

This two-step method involves the acidification of the sodium salt followed by cyclodehydration.

1. Acidification to 3-Hydroxypropanesulfonic Acid:

-

In a round-bottom flask, dissolve sodium 3-hydroxypropane-1-sulfonate in a minimal amount of water.

-

Cool the flask in an ice bath to maintain a low temperature.

-

With constant and vigorous stirring, slowly add concentrated hydrochloric acid or sulfuric acid until the pH of the solution is strongly acidic (pH 1-2).

-

Add n-butanol or absolute ethanol (B145695) to the acidified solution and continue to stir vigorously. This will facilitate the extraction of the 3-hydroxypropanesulfonic acid into the organic layer, while the inorganic salts (NaCl or Na₂SO₄) will precipitate.

-

Separate the organic layer containing the product. If a precipitate has formed, filter the mixture and collect the filtrate.

-

Remove the organic solvent (n-butanol or ethanol) from the filtrate using a rotary evaporator to yield crude 3-hydroxypropanesulfonic acid.

2. Cyclodehydration to 1,3-Propane Sultone:

-

Transfer the crude 3-hydroxypropanesulfonic acid to a distillation apparatus.

-

Heat the acid under vacuum. The intramolecular esterification (lactonization) will occur, eliminating a molecule of water to form the cyclic 1,3-propane sultone.

-

Collect the distilled 1,3-propane sultone. The product can be further purified by redistillation if necessary.

Protocol 2: Synthesis from Allyl Alcohol [9][11]

This process involves a free-radical addition followed by acidification and cyclization.

1. Formation of Sodium 3-hydroxypropanesulfonate:

-

In a suitable reactor, combine allyl alcohol, sodium sulfite, and sodium bisulfite.

-

Regulate the pH to between 5 and 5.5.

-

Initiate the reaction using an initiator such as azobisisobutyronitrile, potentially with infrared radiation induction, and allow the reaction to proceed for 2-3 hours.

2. Acidification and Extraction:

-

Add concentrated hydrochloric acid to the reaction mixture and heat to 85-90 °C for 2-3 hours.

-

After cooling, filter the mixture to remove the generated salts.

-

Extract the filtrate with n-butanol to isolate the 3-hydroxy-1-propanesulfonic acid.

3. Dehydration and Cyclization:

-

To the isolated 3-hydroxy-1-propanesulfonic acid, add pyridinium (B92312) p-toluenesulfonate and zeolites.

-

Heat the mixture to 50-60 °C for 2-3 hours to effect dehydration.

-

Distill the mixture, collecting the fraction at 147-149 °C.

-

Add calcium oxide to the collected fraction and reflux for 1-2 hours to yield the final product, 1,3-propane sultone.

Key Applications and Mechanisms of Action

The high reactivity of this compound as an alkylating agent is central to its utility in various applications, most notably in drug development as a potential carcinogen and in materials science as a battery electrolyte additive.

Mechanism of Carcinogenicity: DNA Alkylation

1,3-Propane sultone is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[2] Its carcinogenicity stems from its ability to directly react with nucleophilic sites on DNA bases. The primary mechanism is an SN2-type reaction where the electrophilic this compound is attacked by electron-rich regions of the DNA bases, particularly the ring nitrogens.[14] The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are the most reactive sites.[14] This alkylation leads to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis if not repaired.[14][15] The main product of the reaction with guanosine (B1672433) is N-7-alkylguanosine.[16]

Application in Lithium-Ion Batteries: SEI Formation

In lithium-ion batteries, 1,3-propane sultone is used as an electrolyte additive to improve battery performance and lifespan.[17] It functions by forming a stable solid electrolyte interphase (SEI) on the surface of the anode during the initial charging cycles.[17] This protective layer prevents the degradation of the electrolyte and the anode material.[17]

The mechanism involves the reductive decomposition of this compound on the anode surface.[18][19] The sultone is reduced at a higher potential than the primary electrolyte solvents (like ethylene (B1197577) carbonate), ensuring it forms the initial SEI layer.[20] This process involves the ring-opening of the this compound molecule, leading to the formation of various lithium sulfonates and other organic and inorganic species that constitute the stable SEI layer.[5][18]

Safety and Handling

1,3-Propane sultone is a hazardous substance and requires strict safety protocols. It is a suspected human carcinogen and a known mutagen.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[21] Exposure can occur through inhalation, ingestion, or skin contact.[3] In case of contact, immediate and thorough washing is necessary, and medical attention should be sought.[21] Due to its reactivity with water, it should be stored in a cool, dry place under an inert atmosphere.[1]

Conclusion

1,3-Propane sultone is a highly reactive and versatile chemical intermediate with significant applications in both life sciences and materials science. Its ability to introduce a sulfopropyl group makes it a valuable tool in organic synthesis. However, its high reactivity is also the source of its significant health hazards, necessitating stringent safety measures during its handling and use. For researchers in drug development, understanding its mechanism of DNA alkylation is crucial for assessing its carcinogenic potential. In the field of energy storage, its role in the formation of a stable SEI layer in lithium-ion batteries highlights its importance in advancing battery technology. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the safe and effective use of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 3. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]

- 4. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 7. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]

- 8. This compound | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]

- 10. CN101456855B - Method for preparing 1,3-propanesultone - Google Patents [patents.google.com]

- 11. CN105348254A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]

- 12. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]

- 13. CN108164502B - Preparation method of 1, 3-propane sultone - Google Patents [patents.google.com]

- 14. escholarship.org [escholarship.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]

The Solubility of 1,3-Propane Sultone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propane sultone is a versatile chemical intermediate utilized in a myriad of applications, from the synthesis of pharmaceuticals and specialty chemicals to its use as an electrolyte additive in lithium-ion batteries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the solubility of 1,3-propane sultone, presenting available quantitative data and qualitative solubility information in a range of common organic solvents. Furthermore, this guide outlines a detailed experimental protocol for the quantitative determination of its solubility and discusses the factors influencing its solubility behavior.

Introduction

1,3-Propane sultone, with the chemical formula C₃H₆O₃S, is a cyclic sulfonate ester. It exists as a white crystalline solid or a colorless liquid at room temperature and is known for its high reactivity, which allows for the introduction of a sulfopropyl group into various molecules. This functionalization can impart desirable properties such as increased water solubility and an anionic character. The choice of solvent is a critical parameter in reactions involving 1,3-propane sultone, directly impacting reaction kinetics, yield, and purity of the final product. This guide aims to be a valuable resource for professionals working with this compound by consolidating solubility data and providing methodologies for its determination.

Solubility of 1,3-Propane Sultone: Data Overview

The solubility of 1,3-propane sultone is dictated by its polar nature. While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of qualitative descriptions and some quantitative values allows for the formulation of a general solubility profile.

Quantitative Solubility Data

The most consistently reported quantitative solubility value for 1,3-propane sultone is in water.

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 100 g/L[1][2] | 20 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | > 1 M (122.14 g/L) | Not Specified |

Note: The solubility in THF is inferred from the commercial availability of a 1 M solution.

Qualitative Solubility Data

Qualitative data from various sources consistently indicate the solubility of 1,3-propane sultone in a range of polar organic solvents and its insolubility in nonpolar aliphatic hydrocarbons.

| Solvent Class | Representative Solvents | Solubility |

| Ketones | Acetone, Methyl Isobutyl Ketone | Readily Soluble[1][3][4] |

| Esters | Ethyl Acetate | Readily Soluble[1][3][4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Readily Soluble[1][3][4] |

| Ethers | Diethyl Ether, Dioxane | Soluble[2] |

| Alcohols | Methanol, Ethanol | Soluble[5][6] |

| Amides | Dimethylformamide (DMF) | Soluble[2] |

| Halogenated Solvents | Chloroform | Soluble[5] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble[1][2][3] |

Factors Influencing Solubility

The solubility of 1,3-propane sultone is governed by the principle of "like dissolves like." Its polar nature, due to the presence of the sulfonyl group, dictates its high affinity for polar solvents.

Figure 1. Logical relationship of factors affecting propane (B168953) sultone's solubility.

Key intermolecular forces at play include:

-

Dipole-Dipole Interactions: The highly polar sulfonyl group of 1,3-propane sultone interacts favorably with the dipoles of polar solvent molecules.

-

Hydrogen Bonding: While 1,3-propane sultone itself does not have hydrogen bond donors, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing to its solubility in protic solvents like water and alcohols.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent, the following experimental protocol outlines a reliable method based on the principle of establishing a saturated solution at a constant temperature.

Materials and Equipment

-

1,3-Propane Sultone (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps (B75204) or other sealable containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)

Experimental Workflow

Figure 2. General experimental workflow for determining the solubility of 1,3-propane sultone.

Detailed Methodologies

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-propane sultone to a vial containing a precisely known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the excess solid settle.

-

To ensure complete removal of any suspended solid particles, centrifuge the vials at a high speed.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of 1,3-propane sultone.[7][8][9]

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of 1,3-propane sultone of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of 1,3-propane sultone in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 1,3-propane sultone in the specific solvent at the tested temperature.

-

Safety Considerations

1,3-Propane sultone is a suspected carcinogen and a potent alkylating agent. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has summarized the available solubility data for 1,3-propane sultone in a variety of organic solvents. While quantitative data is limited, the qualitative information provides a strong basis for solvent selection in research and development. The provided experimental protocol offers a robust framework for scientists to determine precise solubility values tailored to their specific needs. A comprehensive understanding of the solubility of 1,3-propane sultone is essential for its safe and effective application in the chemical and pharmaceutical industries.

References

- 1. China 1,3-Propane sultone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 2. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Page loading... [guidechem.com]

- 5. 1,3-Propanesultone, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. meisenbaochem.com [meisenbaochem.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment [ouci.dntb.gov.ua]

- 9. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Propane Sultone (CAS 1120-71-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Propane sultone (CAS No. 1120-71-4) is a cyclic sulfonate ester, a class of compounds known as sultones. It appears as a white crystalline solid or a colorless liquid above its melting point of 30-33°C.[1][2] This highly reactive organosulfur compound serves as a versatile chemical intermediate, primarily for introducing the sulfopropyl group into various molecules, thereby imparting properties such as water solubility and an anionic character.[3][4] Its applications span numerous fields, including the synthesis of pharmaceuticals, specialty surfactants like CHAPS, dyes, and as an electrolyte additive in lithium-ion batteries.[5][6][7] However, its high reactivity also makes it a potent alkylating agent, classified as a toxic, carcinogenic, mutagenic, and teratogenic substance, necessitating stringent safety precautions during handling.[8][9]

Core Technical Data

The following tables summarize the key physical, chemical, and toxicological properties of 1,3-propane sultone.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 1120-71-4 | [10] |

| Molecular Formula | C₃H₆O₃S | [10] |

| Molecular Weight | 122.14 g/mol | [10] |

| Appearance | White crystalline solid or colorless liquid above 31°C | [11] |

| Melting Point | 30-33 °C | [1][12] |

| Boiling Point | 180 °C at 30 mmHg | [1][12] |

| Density | 1.392 g/mL at 25 °C | [12] |

| Solubility | Soluble in water (100 g/L), ketones, esters, and aromatic hydrocarbons. Insoluble in aliphatic hydrocarbons. | [8][13] |

| Vapor Pressure | 0.27 mmHg at 25°C | [14] |

| Flash Point | 158 °C | [11] |

Toxicological Data

| Endpoint | Value | Species | Route | References |

| LD50 | 100-200 mg/kg | Rat | Oral | |

| LD50 | 135 mg/kg | Rat | Subcutaneous | |

| LD50 | 467 mg/kg | Mouse | Intraperitoneal | |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen | - | - | [14] |

| Mutagenicity | Mutagenic in bacteria and various in vitro and in vivo assays | - | - | |

| Teratogenicity | Teratogenic effects observed in animal studies | - | - | [8] |

Safety and Handling

1,3-Propane sultone is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[8] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is sensitive to moisture and will slowly hydrolyze to 3-hydroxypropanesulfonic acid.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] In case of exposure, immediate medical attention is required.

Chemical Reactivity and Applications

1,3-Propane sultone's reactivity stems from the strained four-membered ring, making it susceptible to nucleophilic attack, which opens the ring to form a sulfopropylated product. This reactivity is harnessed in various synthetic applications.

Sulfopropylation of Nucleophiles

The primary utility of 1,3-propane sultone is as a sulfopropylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a propylsulfonate group. This reaction is typically carried out under mild conditions.

Caption: General reaction of 1,3-propane sultone with a nucleophile.

Synthesis of Specialty Surfactants

A notable application is in the synthesis of zwitterionic surfactants, such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), a non-denaturing detergent widely used in membrane biochemistry.

Electrolyte Additive in Lithium-Ion Batteries

In the field of energy storage, 1,3-propane sultone is employed as an electrolyte additive in lithium-ion batteries. It helps in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which improves the battery's cycle life and thermal stability.[5]

Caption: Role of 1,3-propane sultone as an electrolyte additive.

Mechanism of Carcinogenicity